1H-Imidazole-4-carboxylicacid,2-ethoxy-5-nitro-(9CI) 1H-Imidazole-4-carboxylicacid,2-ethoxy-5-nitro-(9CI)
Brand Name: Vulcanchem
CAS No.: 195817-91-5
VCID: VC0186065
InChI: InChI=1S/C6H7N3O5/c1-2-14-6-7-3(5(10)11)4(8-6)9(12)13/h2H2,1H3,(H,7,8)(H,10,11)
SMILES: CCOC1=NC(=C(N1)C(=O)O)[N+](=O)[O-]
Molecular Formula: C6H7N3O5
Molecular Weight: 201.14 g/mol

1H-Imidazole-4-carboxylicacid,2-ethoxy-5-nitro-(9CI)

CAS No.: 195817-91-5

Main Products

VCID: VC0186065

Molecular Formula: C6H7N3O5

Molecular Weight: 201.14 g/mol

1H-Imidazole-4-carboxylicacid,2-ethoxy-5-nitro-(9CI) - 195817-91-5

CAS No. 195817-91-5
Product Name 1H-Imidazole-4-carboxylicacid,2-ethoxy-5-nitro-(9CI)
Molecular Formula C6H7N3O5
Molecular Weight 201.14 g/mol
IUPAC Name 2-ethoxy-4-nitro-1H-imidazole-5-carboxylic acid
Standard InChI InChI=1S/C6H7N3O5/c1-2-14-6-7-3(5(10)11)4(8-6)9(12)13/h2H2,1H3,(H,7,8)(H,10,11)
Standard InChIKey DLIPLKDEHVEUBD-UHFFFAOYSA-N
Isomeric SMILES CCOC1=NC(=C(N1)C(=O)O)[N+](=O)[O-]
SMILES CCOC1=NC(=C(N1)C(=O)O)[N+](=O)[O-]
Canonical SMILES CCOC1=NC(=C(N1)C(=O)O)[N+](=O)[O-]
Synonyms 1H-Imidazole-4-carboxylicacid,2-ethoxy-5-nitro-(9CI)
PubChem Compound 10631893
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator